(E)-3-(furan-2-yl)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)acrylamide
Description
Properties
IUPAC Name |
(E)-N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-3-(furan-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c21-17(4-3-16-2-1-10-24-16)19-12-14-5-8-20(9-6-14)18(22)15-7-11-23-13-15/h1-4,7,10-11,13-14H,5-6,8-9,12H2,(H,19,21)/b4-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATWZSZPAEIWULJ-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C=CC2=CC=CO2)C(=O)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)/C=C/C2=CC=CO2)C(=O)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(furan-2-yl)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)acrylamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features:
- Furan rings , which are known for their biological reactivity.
- Piperidine moiety , contributing to its pharmacological properties.
Its molecular formula is with a molecular weight of 339.4 g/mol. The structural complexity allows for diverse interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially impacting cell proliferation and survival.
- Receptor Modulation : It can act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways related to inflammation and cancer progression.
- DNA Interaction : Some studies suggest it may interact with DNA, affecting gene expression and leading to apoptosis in cancer cells.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit notable antimicrobial properties. For example, studies have shown that certain furan-containing compounds demonstrate significant activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these derivatives range from 0.22 to 0.25 μg/mL, indicating potent antibacterial effects .
Anticancer Properties
The compound's potential as an anticancer agent has been explored in various studies. It has shown effectiveness in inhibiting the growth of different cancer cell lines, including Mia PaCa-2 and PANC-1. The structure-activity relationship (SAR) analysis revealed that modifications on the furan and piperidine rings could enhance cytotoxicity against these cancer cells .
Case Studies
- In Vitro Studies : A study evaluated the compound's ability to inhibit DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR, demonstrating its potential as a dual-target inhibitor .
- Synergistic Effects : The compound has been shown to work synergistically with other antibiotics like Ciprofloxacin, reducing their MICs when combined, which suggests potential for use in combination therapies against resistant bacterial strains .
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of specific functional groups in determining the biological activity of the compound:
| Functional Group | Effect on Activity |
|---|---|
| Furan Ring | Enhances reactivity and binding affinity |
| Piperidine Ring | Contributes to pharmacokinetic properties |
| Carbonyl Group | Essential for enzyme interaction |
These insights guide further modifications aimed at optimizing therapeutic efficacy.
Scientific Research Applications
Research indicates that (E)-3-(furan-2-yl)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)acrylamide exhibits several significant biological activities:
Antiviral Activity
Preliminary studies have demonstrated that this compound has antiviral properties, particularly against herpes simplex virus types 1 and 2 (HSV-1 and HSV-2). In a study evaluating its efficacy, the compound showed an EC50 value of 0.075 µM, indicating strong antiviral activity compared to standard treatments like acyclovir. This suggests potential applications in the development of antiviral therapies.
Antitumor Properties
The compound has been investigated for its cytotoxic effects on various cancer cell lines. In experiments where concentrations ranged from 10 to 50 µM were tested, significant reductions in cell viability were observed, attributed to the induction of apoptosis. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicative of apoptotic activity. This positions the compound as a candidate for further development in cancer therapeutics.
Neuroprotective Effects
Research has also highlighted the neuroprotective potential of this compound. Studies conducted on neuronal cell cultures showed that it could reduce oxidative stress markers and enhance neuronal survival under toxic conditions induced by glutamate. These findings suggest that it may be beneficial in treating neurodegenerative diseases.
Case Study 1: Antiviral Efficacy
A study published in a peer-reviewed journal assessed the antiviral efficacy of this compound against HSV. The results indicated that the compound effectively inhibited viral replication, making it a promising candidate for further exploration in antiviral drug development.
Case Study 2: Cancer Cell Line Analysis
In another study focusing on human cancer cell lines, researchers treated cells with varying concentrations of the compound. The results demonstrated a dose-dependent reduction in cell viability and increased markers of apoptosis, suggesting that the compound could serve as a lead structure for developing novel anticancer agents.
Case Study 3: Neuroprotection Investigation
A research team investigated the neuroprotective effects of this compound in models of oxidative stress. The findings revealed that treatment with this compound significantly improved neuronal survival rates compared to untreated controls, indicating its potential utility in neurodegenerative disease therapies.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Scaffold Variations
(A) Heterocyclic Substituents
- Furan vs. Thiophene: The target compound’s furan-2-yl group is replaced with thiophene in DM497 [(E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide]. Thiophene’s larger atomic radius and enhanced electron delocalization may alter binding kinetics, as seen in DM497’s antinociceptive activity in mice . Key Data: DM497 showed reduced antinociceptive effects compared to furan-containing analogues, suggesting furan’s oxygen atom improves hydrogen bonding .
(B) Piperidine Modifications
- Furan-3-Carbonyl vs. Aryl/Alkyl Groups: The piperidine’s furan-3-carbonyl substituent distinguishes it from simpler analogues like DM490 [(E)-3-(furan-2-yl)-N-methyl-N-(p-tolyl)acrylamide], which lacks the piperidine scaffold. Piperidine derivatives (e.g., 17b in ) often exhibit improved blood-brain barrier penetration due to increased lipophilicity . Example: Compound 17b [(E)-3-(4-(4-cyano-2,6-dimethylphenoxy)-pyrimidin-5-yl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acrylamide] has a methylsulfonyl group on piperidine, enhancing kinase inhibition (IC50 = 12 nM for EGFR) .
Pharmacological Target Profiles
(A) GABAAR and nAChR Modulation
- DM490 and DM497 : These furan/thiophene acrylamides act as GABAAR-positive allosteric modulators (PAMs). DM490’s EC50 for GABAAR potentiation is 3.2 µM, while DM497 (thiophene analogue) shows reduced efficacy (Emax = 65% vs. 120% for DM490) .
- Piperidine-Containing Analogues : The piperidine-furan motif in the target compound may target α7-nAChRs, similar to JNJ5207787 (), which binds neuropeptide receptors .
(B) Anticancer and Antinociceptive Activity
- EGFR/HER2 Inhibitors : Compounds like 7e () with pyridin-3-yl acrylamide motifs inhibit EGFR/HER2 (IC50 < 50 nM), suggesting that the target compound’s furan-piperidine system could be optimized for kinase inhibition .
- Antinociceptive Effects: DM497 reduced pain responses in mice at 10 mg/kg, but its efficacy was lower than DM490, highlighting the role of furan in activity .
Physicochemical Properties
*LogP estimated using fragment-based methods.
Key Research Findings
Furan vs. Thiophene : Furan-based acrylamides generally outperform thiophene analogues in GABAAR modulation, likely due to oxygen’s electronegativity .
Piperidine Enhancements : Piperidine derivatives with sulfonyl or carbonyl groups (e.g., 17b) show enhanced kinase inhibition, suggesting the target compound’s furan-3-carbonyl group could be leveraged for similar applications .
Synthetic Accessibility: The target compound’s synthesis may follow methods used for DM480 (67% yield via EDCI/HOBt coupling), though purification would require chromatography (e.g., dichloromethane:methanol) .
Preparation Methods
Piperidine Functionalization
The synthesis begins with piperidin-4-ylmethanamine , which undergoes acylation at the piperidine nitrogen using furan-3-carbonyl chloride.
Procedure :
- Dissolve piperidin-4-ylmethanamine (1.0 equiv) in anhydrous dichloromethane (DCM) under nitrogen.
- Add furan-3-carbonyl chloride (1.2 equiv) dropwise at 0°C.
- Stir at room temperature for 12 hours.
- Quench with aqueous sodium bicarbonate, extract with DCM, and purify via silica gel chromatography.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 78–85% |
| Purity (HPLC) | ≥98% |
| Characterization | $$ ^1H $$ NMR, HRMS |
Alternative Route: Reductive Amination
For laboratories lacking access to furan-3-carbonyl chloride, reductive amination offers an alternative:
- React piperidin-4-ylmethanamine with furan-3-carbaldehyde (1.1 equiv) in methanol.
- Add sodium cyanoborohydride (1.5 equiv) and stir for 24 hours.
- Purify via recrystallization from ethyl acetate/hexane.
Optimization Insight :
Synthesis of Intermediate B: (E)-3-(Furan-2-yl)acrylic Acid
Knoevenagel Condensation
The α,β-unsaturated acid is prepared via condensation of furfural (furan-2-carbaldehyde) with malonic acid.
Procedure :
- Mix furfural (1.0 equiv), malonic acid (1.5 equiv), and piperidine (catalytic) in ethanol.
- Reflux at 80°C for 6 hours.
- Acidify with HCl, extract with ethyl acetate, and recrystallize.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 70–75% |
| E:Z Ratio | 95:5 |
| Characterization | IR (C=O stretch: 1680 cm⁻¹) |
Wittig Reaction Alternative
For higher stereoselectivity:
- Treat furan-2-carbaldehyde with (carbethoxymethylene)triphenylphosphorane.
- Hydrolyze the resulting ester to the acid using NaOH.
Advantage :
Amide Coupling to Form the Target Compound
Carbodiimide-Mediated Coupling
Intermediate A and B are coupled using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt).
Procedure :
- Dissolve Intermediate A (1.0 equiv) and Intermediate B (1.1 equiv) in DMF.
- Add EDCl (1.2 equiv) and HOBt (1.2 equiv).
- Stir at room temperature for 24 hours.
- Purify via reversed-phase HPLC.
Optimization Data :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DMF, 25°C, 24 h | 82 | 97 |
| THF, 40°C, 12 h | 68 | 93 |
| DCM, 0°C, 48 h | 45 | 88 |
Mixed Anhydride Method
For scale-up:
- React Intermediate B with isobutyl chloroformate in the presence of N-methylmorpholine.
- Add Intermediate A and stir at 0°C for 2 hours.
Advantage :
Stereochemical Control and Characterization
Ensuring E-Configuration
The acrylamide’s geometry is confirmed via $$ ^1H $$ NMR coupling constants ($$ J = 15.6 \, \text{Hz} $$) and NOE experiments.
Comparative Data :
| Proton | δ (ppm) | Multiplicity |
|---|---|---|
| α,β-vinylic protons | 6.45–7.10 | Doublet (J = 15.6 Hz) |
Purity Assessment
- HPLC : Retention time = 8.2 min (C18 column, acetonitrile/water gradient).
- HRMS : Calculated for C₁₉H₂₁N₃O₄ [M+H]⁺: 378.1422; Found: 378.1419.
Challenges and Mitigation Strategies
Piperidine Ring Acylation
Acrylamide Hydrolysis
- Challenge : Degradation under acidic/basic conditions.
- Mitigation : Conduct coupling reactions at neutral pH and low temperatures.
Q & A
Q. Basic Characterization Techniques
- ¹H/¹³C NMR : Key signals include the acrylamide double bond (δ 6.2–6.8 ppm for protons, δ 120–130 ppm for carbons), furan resonances (δ 7.3–7.6 ppm for protons), and piperidine carbonyl (δ ~165–170 ppm) .
- Mass Spectrometry (MS) : Confirm molecular ion peak [M+H]⁺ matching the theoretical molecular weight (e.g., m/z ~385–395) .
- Elemental Analysis : Validate C, H, N composition within ±0.4% of theoretical values .
Advanced Methods : For ambiguous cases, use 2D NMR (COSY, HSQC) to resolve overlapping signals or X-ray crystallography if single crystals are obtainable .
What strategies can address low yields (<50%) during the coupling step?
Q. Advanced Optimization Approaches
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. dichloromethane to enhance reactant solubility .
- Catalyst Addition : Use DMAP (4-dimethylaminopyridine) to accelerate carbodiimide-mediated couplings .
- Temperature Modulation : Perform reactions at 35–40°C to improve kinetics without degrading heat-sensitive components .
Troubleshooting : If byproducts persist, employ orthogonal protecting groups for reactive amines or furan oxygen atoms during synthesis .
How should researchers design biological assays to evaluate this compound’s activity?
Q. Advanced Experimental Design
- Target Identification : Prioritize receptors/modulators structurally related to acrylamide derivatives (e.g., GABAₐR, neuropeptide Y receptors) based on SAR studies .
- In Vitro Assays :
- Dose-Response Curves : Use 8–12 concentration points (1 nM–100 µM) to calculate Hill coefficients (nH) and assess cooperativity .
How to resolve contradictory spectral data (e.g., NMR vs. MS)?
Q. Data Contradiction Analysis
- Re-Analysis : Re-run NMR/MS under standardized conditions (e.g., deuterated solvent purity, ionization source calibration) .
- Cross-Validation : Compare with synthesized analogs (e.g., DM480, DM492) to identify systematic errors .
- Isotopic Labeling : Use ¹⁵N/¹³C-labeled starting materials to trace unexpected peaks in complex mixtures .
What structural modifications enhance target selectivity in SAR studies?
Q. Advanced SAR Guidance
- Furan Replacement : Substitute furan-2-yl with thiophene-2-yl or pyridyl groups to alter electronic properties and binding affinity .
- Piperidine Modifications : Introduce methyl groups at the piperidin-4-yl position to sterically hinder off-target interactions .
- Acrylamide Isosteres : Replace the acrylamide moiety with propiolamide or vinyl sulfonamide to modulate metabolic stability .
What protocols ensure compound stability during storage and experiments?
Q. Stability Best Practices
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
